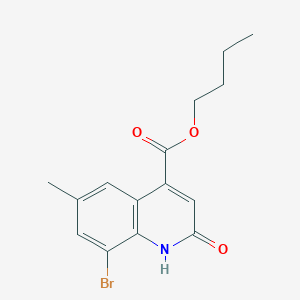
butyl 8-bromo-2-hydroxy-6-methyl-4-quinolinecarboxylate
説明
Butyl 8-bromo-2-hydroxy-6-methyl-4-quinolinecarboxylate, also known as BQ, is a chemical compound that has been widely studied for its potential applications in scientific research. BQ belongs to the quinolinecarboxylate family and is commonly used as a tool compound in various biological and biochemical studies.
科学的研究の応用
Butyl 8-bromo-2-hydroxy-6-methyl-4-quinolinecarboxylate has been widely used as a tool compound in various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions such as zinc, copper, and iron. This compound has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, this compound has been used as an inhibitor of protein tyrosine phosphatases, which play a critical role in the regulation of cell signaling pathways.
作用機序
The mechanism of action of butyl 8-bromo-2-hydroxy-6-methyl-4-quinolinecarboxylate is not fully understood, but it is believed to involve the formation of a complex with metal ions. The complex can then interact with various biological molecules, leading to changes in their function. This compound has also been shown to inhibit the activity of protein tyrosine phosphatases by binding to the active site of the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that can be used to eliminate cancer cells. This compound has also been shown to inhibit the growth of bacteria and fungi, which may have potential applications in the development of new antimicrobial agents.
実験室実験の利点と制限
One of the main advantages of using butyl 8-bromo-2-hydroxy-6-methyl-4-quinolinecarboxylate in lab experiments is its high selectivity for metal ions. This compound can be used to selectively detect specific metal ions in complex biological samples. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to induce cytotoxicity in some cell lines, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on butyl 8-bromo-2-hydroxy-6-methyl-4-quinolinecarboxylate. One direction is to further investigate its potential applications in photodynamic therapy for the treatment of cancer. Another direction is to develop new derivatives of this compound with improved selectivity and reduced toxicity. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications in scientific research.
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in scientific research. Its high selectivity for metal ions and potential applications in various research fields make it a valuable tool compound. However, its potential toxicity and limited understanding of its mechanism of action highlight the need for further research.
特性
IUPAC Name |
butyl 8-bromo-6-methyl-2-oxo-1H-quinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3/c1-3-4-5-20-15(19)11-8-13(18)17-14-10(11)6-9(2)7-12(14)16/h6-8H,3-5H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTXHXVRYFGONG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=O)NC2=C1C=C(C=C2Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B3953156.png)
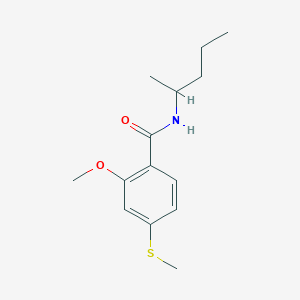
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-phenyl-2-(phenylthio)acetamide](/img/structure/B3953170.png)
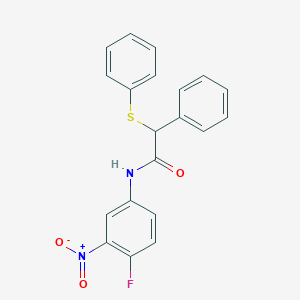
![3-(2-furyl)-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)propanamide](/img/structure/B3953186.png)
![1-benzyl-3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3953192.png)
![N-(6-phenoxy-3-pyridinyl)-1-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-2-piperidinecarboxamide](/img/structure/B3953200.png)
![N-{[(2-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B3953210.png)
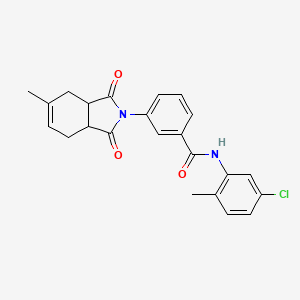
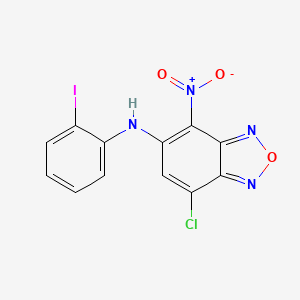
![4-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate](/img/structure/B3953227.png)
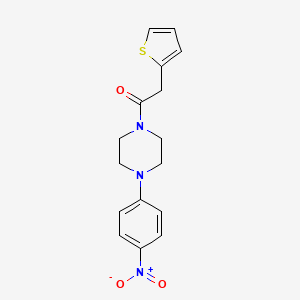

![N-(3-{5-[(2-anilino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-fluorobenzamide](/img/structure/B3953241.png)